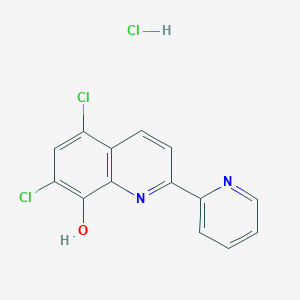
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with chlorine atoms and a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol typically involves the chlorination of 8-hydroxyquinolineThe reaction mixture is then poured into water, precipitating the desired product, which is further purified by recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds.
科学的研究の応用
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating bacterial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways, resulting in the inhibition of bacterial growth and proliferation.
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.
5,7-Diiodo-8-hydroxyquinoline: Used in similar applications but with different halogen substitutions.
5-Chloro-7-iodo-8-quinolinol: Another halogen-substituted quinoline with unique properties.
Uniqueness
5,7-Dichloro-2-pyridin-2-ylquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C14H9Cl3N2O |
|---|---|
分子量 |
327.6 g/mol |
IUPAC名 |
5,7-dichloro-2-pyridin-2-ylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C14H8Cl2N2O.ClH/c15-9-7-10(16)14(19)13-8(9)4-5-12(18-13)11-3-1-2-6-17-11;/h1-7,19H;1H |
InChIキー |
CIXWHGOKPSNHLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C2)C(=CC(=C3O)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



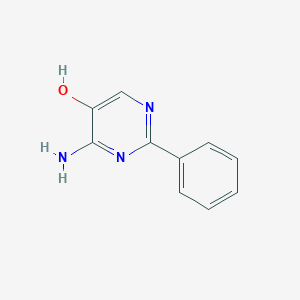
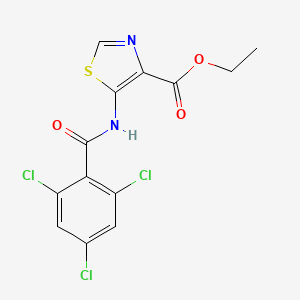
![tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
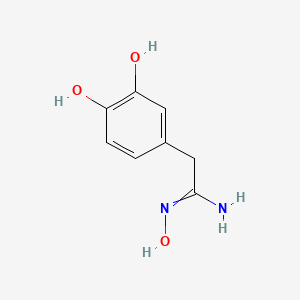


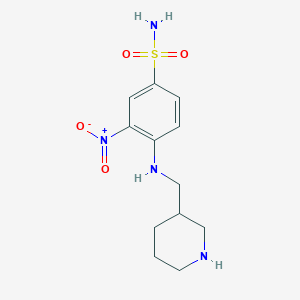

![tert-butyl N-[2-[3-[4-[(5-methylpyridin-2-yl)amino]piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13882657.png)
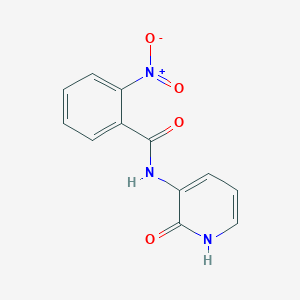
![tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13882673.png)
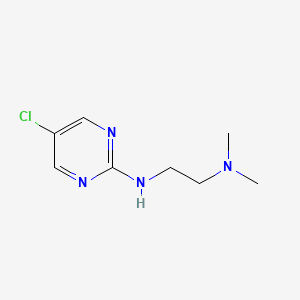
![4-Chloro-3-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B13882682.png)
